4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-Based FXa Inhibitors vs. Amidine-Containing FXa Inhibitors: Comparative Oral Absorption and Bioavailability
The 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold was specifically selected over amidine-containing alternatives (such as DX-9065a) to address the well-documented limitation of poor intestinal absorption associated with amidine-based Factor Xa inhibitors [1]. While amidine inhibitors generally fail to achieve sufficient oral bioavailability, derivatives incorporating the tetrahydrothiazolo[5,4-c]pyridine core (specifically compounds 3c and 3d) demonstrated potent inhibitory activity when administered orally to rats [2]. Additionally, the 5-methyl substituted derivative (type 61) achieved moderate bioavailability in rats with evident prolongation of prothrombin time (PT), confirming that the non-amidine nature of this scaffold enables oral activity that amidine-containing comparators cannot achieve [3]. The X-ray crystal structure (PDB: 1V3X) confirmed that the tetrahydrothiazolo[5,4-c]pyridine moiety binds to the S4 subsite, providing a non-amidine alternative to traditional S4-binding amidine groups [4].
| Evidence Dimension | Oral absorption and bioavailability of Factor Xa inhibitors |
|---|---|
| Target Compound Data | Compounds 3c/3d (4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl derivatives): potent inhibitory activity upon oral administration to rats; Compound type 61 (5-methyl derivative): moderate bioavailability with PT prolongation in rats |
| Comparator Or Baseline | Amidine-containing FXa inhibitors (e.g., DX-9065a): insufficient intestinal absorption for oral administration |
| Quantified Difference | Qualitative difference: non-amidine scaffold enables oral activity; amidine comparators are not sufficiently absorbed in intestinal tracts and require parenteral administration |
| Conditions | In vivo rat model; oral administration route; prothrombin time (PT) assay |
Why This Matters
For medicinal chemistry programs developing orally available direct Factor Xa inhibitors, the tetrahydrothiazolo[5,4-c]pyridine scaffold provides a validated non-amidine S4-binding pharmacophore that circumvents the intestinal absorption barrier inherent to amidine-based competitors.
- [1] Haginoya N, Kobayashi S, Komoriya S, et al. Orally active factor Xa inhibitors: 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives. Bioorg Med Chem Lett. 2004;14(11):2935-2939. DOI: 10.1016/j.bmcl.2004.03.036. View Source
- [2] Haginoya N, et al. Orally active factor Xa inhibitors: 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives. Bioorg Med Chem Lett. 2004. View Source
- [3] Haginoya N, et al. Synthesis and conformational analysis of a non-amidine factor Xa inhibitor that incorporates 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as S4 binding element. J Med Chem. 2004;47(21):5167-5182. View Source
- [4] RCSB PDB. 1V3X: Factor Xa in complex with inhibitor containing 6-methyl-4,5,6,7-tetrahydrothiazolo(5,4-c)pyridin-2-yl moiety. Deposited 2003-11-07. Resolution: 2.20 Å. View Source
